molecular formula C7H11ClN2O2S B2594274 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride CAS No. 2138413-45-1

2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride

Cat. No.: B2594274
CAS No.: 2138413-45-1
M. Wt: 222.69
InChI Key: HTNGAWIQTOVLMY-UHFFFAOYSA-N
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Description

The compound “2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride” is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are often used in medicinal chemistry due to their bioactive properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Derivative Formation

The compound 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride serves as a precursor in the synthesis of various chemically active derivatives. For instance, acylation and subsequent methylation of related thiazolecarboxylic acid derivatives have led to the production of compounds with potential application in chemical synthesis and pharmacology (Dovlatyan et al., 2004). Furthermore, the synthesis and evaluation of thiazole-5-carboxylic acid derivatives have shown significant in vivo activity, marking their importance in the development of antithrombotic agents (Babu et al., 2016).

Antimicrobial Activity

Research on thiazole derivatives has extended into the antimicrobial domain, with several studies synthesizing and characterizing compounds for their potential use as antibacterial and antifungal agents. For instance, the creation of N-substituted-3-chloro-2-azetidinones from aminobenzothiazole-carboxylic acid has highlighted the antimicrobial potential of these derivatives against a range of microorganisms (Chavan & Pai, 2007). Similarly, modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate have led to derivatives exhibiting moderate to good antimicrobial activity, further emphasizing the chemical's relevance in therapeutic research (Desai et al., 2019).

Supramolecular Chemistry

The interaction of 2-aminoheterocyclic compounds with carboxylic acid derivatives has been studied to understand the foundational aspects of supramolecular chemistry. This research is crucial for developing new materials and understanding biological processes. For example, the synthesis of binary supramolecular organic salts from 2-aminoheterocyclic compounds demonstrates the role of hydrogen bonding and non-covalent interactions in stabilizing complex structures (Jin et al., 2011).

Chemical Synthesis and Transformations

Investigations into the chemical synthesis and transformations of thiazole derivatives have led to the development of new synthetic methods and the discovery of novel compounds with potential application across various scientific fields. For example, the regioselective cross-coupling reactions of boronic acids with dihalo heterocycles have facilitated the selective production of nicotinic acids and triazoles, showcasing the versatility of thiazole derivatives in organic synthesis (Houpis et al., 2010).

Mechanism of Action

Target of Action

The primary targets of 2-(1-Aminoethyl)-5-methylthiazole-4-carboxylic acid hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how stable it remains over time.

Future Directions

The future directions for this compound would depend on its potential applications. If it exhibits bioactive properties, it could be further studied for potential use in medicinal chemistry .

Properties

IUPAC Name

2-(1-aminoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-5(7(10)11)4(2)12-6;/h3H,8H2,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNGAWIQTOVLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C(C)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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